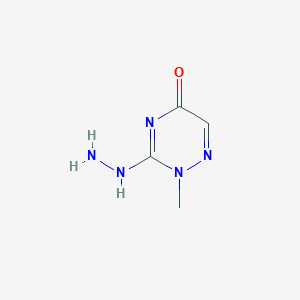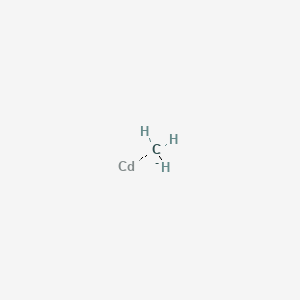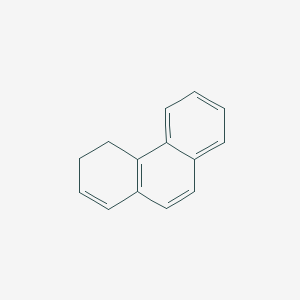![molecular formula C9H9N3O4S B14658053 Methyl [(3-nitrophenyl)carbamothioyl]carbamate CAS No. 52077-69-7](/img/structure/B14658053.png)
Methyl [(3-nitrophenyl)carbamothioyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [(3-nitrophenyl)carbamothioyl]carbamate is a chemical compound known for its unique structure and properties. It belongs to the class of carbamates, which are widely used in various chemical and biological applications. This compound is characterized by the presence of a nitrophenyl group, a carbamothioyl group, and a carbamate moiety, making it a versatile molecule in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl [(3-nitrophenyl)carbamothioyl]carbamate typically involves the reaction of 3-nitroaniline with methyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The compound is then purified using industrial-scale chromatography or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl [(3-nitrophenyl)carbamothioyl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamates or thiocarbamates.
Applications De Recherche Scientifique
Methyl [(3-nitrophenyl)carbamothioyl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl [(3-nitrophenyl)carbamothioyl]carbamate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by forming covalent bonds with their active sites. This inhibition can disrupt essential biochemical pathways, leading to various biological effects. The nitrophenyl group plays a crucial role in the compound’s reactivity and binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
- Methyl N-(3-nitrophenyl)carbamate
- 3-Methyl-4-nitrophenyl N-(4-(methylthio)phenyl)carbamate
- Methyl N-[[(2-aminophenyl)amino]thioxomethyl]carbamate
Comparison: Methyl [(3-nitrophenyl)carbamothioyl]carbamate is unique due to the presence of both carbamothioyl and carbamate groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable molecule for various applications.
Propriétés
Numéro CAS |
52077-69-7 |
|---|---|
Formule moléculaire |
C9H9N3O4S |
Poids moléculaire |
255.25 g/mol |
Nom IUPAC |
methyl N-[(3-nitrophenyl)carbamothioyl]carbamate |
InChI |
InChI=1S/C9H9N3O4S/c1-16-9(13)11-8(17)10-6-3-2-4-7(5-6)12(14)15/h2-5H,1H3,(H2,10,11,13,17) |
Clé InChI |
SDNAZVPPXBVDTJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC(=S)NC1=CC(=CC=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


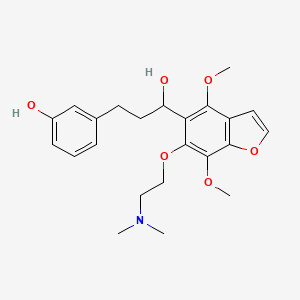
![Ethyl [4-(4-chlorophenyl)-2-(diethylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B14657977.png)
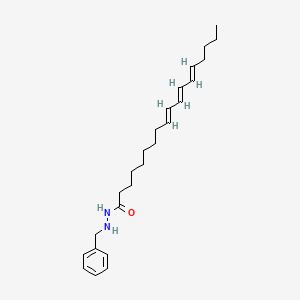
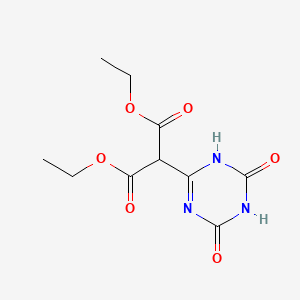
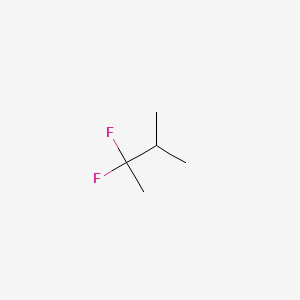
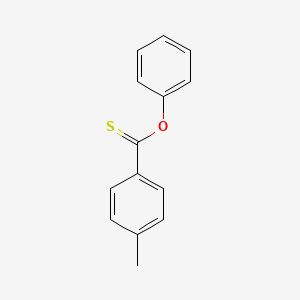

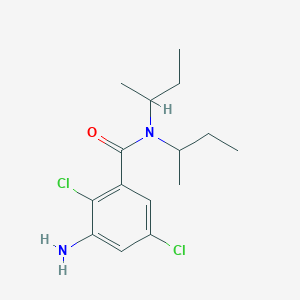
![Benzene, 1-[2-bromo-1-(bromomethyl)ethyl]-4-methoxy-](/img/structure/B14658019.png)
